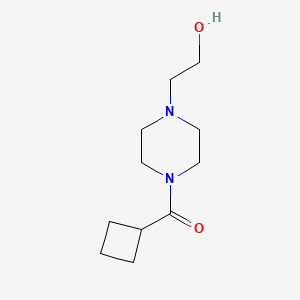
2-(4-Cyclobutanecarbonylpiperazin-1-yl)ethan-1-ol
Overview
Description
“2-(4-Cyclobutanecarbonylpiperazin-1-yl)ethan-1-ol” is a chemical compound with the molecular formula C11H20N2O2 . It is used extensively in scientific research due to its unique properties.
Physical and Chemical Properties The molecular weight of this compound is 212.29 . It is an oil at room temperature .
Scientific Research Applications
Photoreaction and Molecular Structure
- The compound undergoes reversible [2+2] photoreactions, displaying centrosymmetric molecular structures in crystalline states, as evidenced by a study on a related compound with a cyclobutane ring (Li, Wang, Zhuang, Jiang, & Song, 2007) (Li et al., 2007).
Synthesis and Chemical Properties
- A study highlights atom-economic synthesis of cyclobuta[a]naphthalen-4-ols, illustrating the compound's potential in creating complex organic structures (Wang, Xie, Hu, Yang, Wang, Hao, Tu, & Jiang, 2018) (Wang et al., 2018).
- Palladium-catalyzed synthesis of methoxycarbonylmethylene tetrahydrofurans involves compounds with cyclobutane units, suggesting the compound's utility in catalytic processes (Gabriele, Salerno, Pascali, Costa, & Chiusoli, 2000) (Gabriele et al., 2000).
Anticancer Activity
- Derivatives of the compound were synthesized and showed moderate-to-potent anticancer activities against various cancer cell lines (Jiang, Xu, & Wu, 2016) (Jiang, Xu, & Wu, 2016).
Metal-Free Synthesis Techniques
- A metal-free [2+2] cycloaddition and 1,4-addition sequence was achieved using allene-ynes, illustrating the compound's relevance in eco-friendlier synthesis methods (Liu, Wang, Zhou, Li, Hao, Tu, & Jiang, 2017) (Liu et al., 2017).
Tandem Cyclization Processes
- A novel approach for constructing 2-((2-arylquinolin-4-yl)oxy)ethan-1-ol derivatives using NH4I-catalyzed radical-mediated tandem cyclization involving compounds with cyclobutane units was developed (Liao, Yan, Qi, Zhang, Xie, Tao, Deng, & Yi, 2021) (Liao et al., 2021).
Antibacterial Activity
- Microwave-assisted synthesis of benzyl piperazine derivatives with cyclobutane units demonstrated antibacterial activity (C.Merugu, Ramesh, & Sreenivasulu, 2010) (C.Merugu, Ramesh, & Sreenivasulu, 2010).
Uncatalyzed Synthesis
- Research on the uncatalyzed reaction of alkynes with 1,2-dipoles at room temperature involved cyclobutene, suggesting potential applications in temperature-sensitive synthesis processes (Alcaide, Almendros, Fernández, & Lázaro‐Milla, 2015) (Alcaide et al., 2015).
Lipoxygenase Inhibition
- New derivatives showed potential as inhibitors of 15-lipoxygenase, an enzyme relevant in inflammatory processes (Asghari, Bakavoli, Eshghi, Saberi, & Ebrahimpour, 2016) (Asghari et al., 2016).
Chiral Synthesis
- Studies on the synthesis of chiral smectic mesogenes with cyclobutane cores indicate potential applications in the field of liquid crystals (Kula, Spadlo, Żurowska, & Dabrowski, 2010) (Kula et al., 2010).
Safety and Hazards
properties
IUPAC Name |
cyclobutyl-[4-(2-hydroxyethyl)piperazin-1-yl]methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O2/c14-9-8-12-4-6-13(7-5-12)11(15)10-2-1-3-10/h10,14H,1-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPRHVHXPVDHLLG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C(=O)N2CCN(CC2)CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





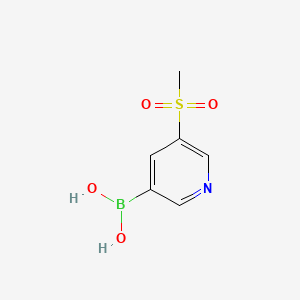

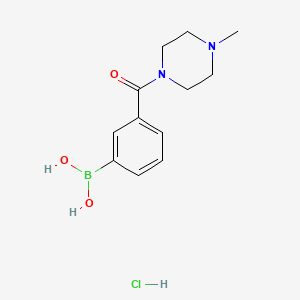
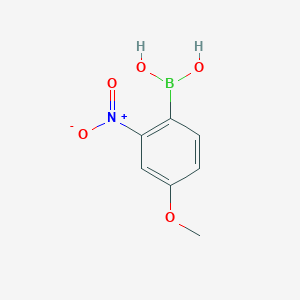
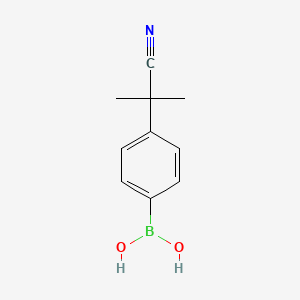
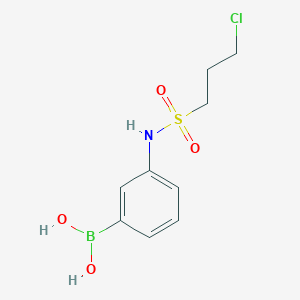
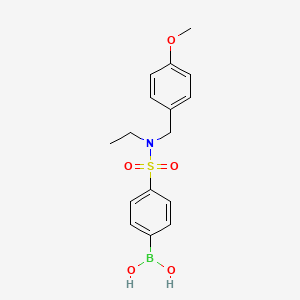

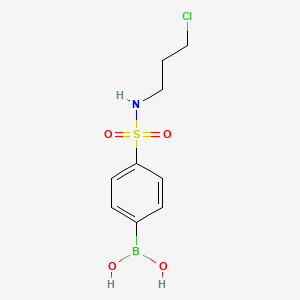


![(6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-yl)methanamine trihydrochloride](/img/structure/B1418441.png)